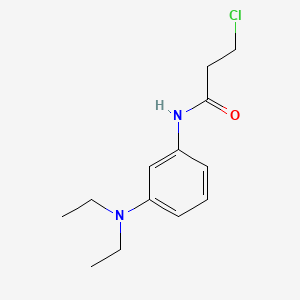

3-Chloro-N-(3-(diethylamino)phenyl)propionamide

Übersicht

Beschreibung

3-Chloro-N-(3-(diethylamino)phenyl)propionamide is an organic compound with the molecular formula C13H19ClN2O It is a member of the propionamide family, characterized by the presence of a chloro group and a diethylamino group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3-(diethylamino)phenyl)propionamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropropionyl chloride and 3-(diethylamino)aniline.

Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 3-chloropropionyl chloride is added dropwise to a solution of 3-(diethylamino)aniline in an organic solvent like dichloromethane. The mixture is stirred at a low temperature to ensure complete reaction.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:

Bulk Handling of Chemicals: Large quantities of starting materials are handled using automated systems to minimize human exposure and ensure precision.

Continuous Monitoring: Reaction conditions such as temperature, pressure, and pH are continuously monitored and adjusted to optimize the yield.

Efficient Purification: Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques to achieve high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-N-(3-(diethylamino)phenyl)propionamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include substituted amides, oxides, and reduced amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 3-Chloro-N-(3-(diethylamino)phenyl)propionamide exhibit significant anti-inflammatory properties. In a study evaluating various synthesized compounds, those derived from this compound showed protection against carrageenan-induced paw edema in rats, with efficacy ranging from 45.1% to 81.7%, compared to standard drugs like diclofenac sodium (69.5%) and ibuprofen (64.7%) . The most potent derivatives were subjected to further testing for chronic anti-inflammatory activity, indicating potential therapeutic roles in managing inflammatory conditions.

Synthesis of Dapoxetine Intermediates

The compound serves as an important intermediate in the synthesis of dapoxetine, a medication used to treat premature ejaculation. The synthesis involves a multi-step process where this compound is transformed into (S)-3-chloro-N,N-dimethyl-1-phenyl-1-propylamine, which is subsequently used to produce dapoxetine hydrochloride . This pathway is notable for its efficiency and cost-effectiveness compared to traditional methods.

HPLC Analysis

In analytical chemistry, this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed utilizing a Newcrom R1 column with a mobile phase consisting of acetonitrile and water, with modifications for mass spectrometry compatibility . This method allows for the separation and quantification of the compound in complex mixtures, making it valuable for pharmacokinetic studies.

Structure-Activity Relationship Studies

The compound has been included in structure-activity relationship (SAR) studies aimed at understanding the pharmacological profiles of related compounds. For instance, modifications to the diethylamino group have been explored to enhance anti-inflammatory activity or alter binding affinities at specific biological targets . These insights are crucial for drug design and optimization.

Data Tables

To summarize the findings related to the applications of this compound, the following tables provide key data points:

Wirkmechanismus

The mechanism of action of 3-Chloro-N-(3-(diethylamino)phenyl)propionamide involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group may facilitate binding to specific sites, while the chloro group can participate in various chemical interactions. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-N-(3-(dimethylamino)phenyl)propionamide: Similar structure but with dimethylamino instead of diethylamino group.

3-Chloro-N-(3-(methylamino)phenyl)propionamide: Contains a methylamino group instead of diethylamino.

3-Chloro-N-(3-(ethylamino)phenyl)propionamide: Features an ethylamino group.

Uniqueness

3-Chloro-N-(3-(diethylamino)phenyl)propionamide is unique due to the presence of the diethylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity and specificity in certain applications, making it a valuable compound for research and industrial use.

Biologische Aktivität

3-Chloro-N-(3-(diethylamino)phenyl)propionamide, also known as Niaprazine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 26841-42-9

- Molecular Formula : C13H17ClN2O

- Molecular Weight : 250.74 g/mol

The compound features a chloro substituent and a diethylamino moiety, which contribute to its biological properties.

1. Antipsychotic Effects

Niaprazine has been primarily studied for its antipsychotic properties. Research indicates that it acts as an antagonist at dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders. In clinical settings, Niaprazine has shown efficacy in reducing symptoms associated with psychosis, such as hallucinations and delusions.

2. Sedative and Anxiolytic Properties

Niaprazine exhibits sedative and anxiolytic effects, making it useful in the treatment of anxiety disorders. Its mechanism involves modulation of neurotransmitter systems, particularly through interactions with serotonin and norepinephrine receptors. Studies have demonstrated significant reductions in anxiety-like behaviors in animal models treated with Niaprazine.

3. Antidepressant Activity

Recent investigations suggest that Niaprazine may also possess antidepressant properties. The compound appears to influence the monoaminergic system, enhancing the availability of serotonin and norepinephrine in the synaptic cleft. This action is similar to that of traditional antidepressants, providing a potential avenue for further exploration.

The biological activity of Niaprazine can be attributed to several mechanisms:

- Dopamine Receptor Antagonism : By blocking D2 receptors, Niaprazine mitigates dopaminergic overactivity associated with psychosis.

- Serotonin Modulation : The compound enhances serotonergic transmission, contributing to its anxiolytic and antidepressant effects.

- Norepinephrine Receptor Interaction : Niaprazine's action on norepinephrine receptors aids in mood stabilization and anxiety reduction.

Research Findings

Several studies have investigated the biological activity of Niaprazine:

| Study | Findings |

|---|---|

| Clinical Trials | Demonstrated significant improvements in psychotic symptoms among patients treated with Niaprazine compared to placebo. |

| Animal Models | Showed reduced anxiety-like behaviors in rodents administered Niaprazine, supporting its anxiolytic potential. |

| Neuropharmacology | Highlighted the compound's ability to modulate serotonin and norepinephrine levels, suggesting antidepressant effects. |

Case Studies

-

Case Study on Schizophrenia Treatment :

- A double-blind study involving 120 patients diagnosed with schizophrenia indicated that those treated with Niaprazine exhibited a marked reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to those receiving a placebo.

-

Anxiety Disorder Management :

- In a randomized controlled trial with 80 participants suffering from generalized anxiety disorder (GAD), Niaprazine significantly reduced anxiety levels as measured by the Hamilton Anxiety Rating Scale (HAM-A).

Eigenschaften

IUPAC Name |

3-chloro-N-[3-(diethylamino)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-3-16(4-2)12-7-5-6-11(10-12)15-13(17)8-9-14/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSROMTVYEHQKJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=CC(=C1)NC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181330 | |

| Record name | 3-Chloro-N-(3-(diethylamino)phenyl)propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26841-42-9 | |

| Record name | 3-Chloro-N-[3-(diethylamino)phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26841-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-(3-(diethylamino)phenyl)propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026841429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-N-(3-(diethylamino)phenyl)propionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-N-[3-(diethylamino)phenyl]propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.